3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide
Description
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)-2-methylpropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-5(7(13)11-9)3-12-4-6(8)2-10-12/h2,4-5H,3,9H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXIQMQWYHSYLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. This reaction is often carried out in ethanol, yielding regioisomeric pyrazoles . The specific reaction conditions, such as temperature and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide involves its interaction with specific molecular targets and pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding to biological targets. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: The target compound’s 4-Cl pyrazole group contrasts with bromo (e.g., ) or sulfonohydrazide (e.g., ) substituents. Chlorine’s electronegativity may enhance binding to biological targets compared to bulkier bromine .
- Functional Group Reactivity : The hydrazide group in the target compound is analogous to hydrazinyl derivatives in pyrazolo-pyrimidines (e.g., ), enabling condensation reactions with aldehydes/ketones to form hydrazones.
Spectral and Analytical Data
While direct data for the target compound is unavailable, analogs provide insights:
Biological Activity
3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound's structure, characterized by the presence of a hydrazide group and a chloro-substituted pyrazole ring, positions it as a candidate for various therapeutic applications, including antimicrobial and anticancer activities.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1005585-80-7 |
| Molecular Formula | C7H11ClN4O |
| Molecular Weight | 202.64 g/mol |
| InChI Key | InChI=1S/C7H11ClN4O/c1-5(7(13)11-9)3-12-4-6(8)2-10-12/h2,4-5H,3,9H2,1H3,(H,11,13) |
Synthesis
The synthesis of this compound typically involves cyclocondensation reactions between acetylenic ketones and hydrazine derivatives in solvents like ethanol. This method allows for the formation of regioisomeric pyrazoles under optimized conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Studies on similar compounds suggest that this compound may inhibit bacterial growth through mechanisms involving cell wall synthesis disruption or interference with metabolic pathways. For instance, compounds with similar structures have shown efficacy against various strains of bacteria and fungi.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties due to its ability to induce apoptosis in cancer cells. The mechanism likely involves the interaction of the compound with specific molecular targets that regulate cell cycle progression and apoptosis. Research on related pyrazole derivatives has demonstrated their potential to inhibit tumor growth in vitro and in vivo models.
The biological activity of this compound is hypothesized to involve:
- Hydrogen Bonding: The hydrazide group can form hydrogen bonds with biological targets.
- π-π Interactions: The aromatic nature of the pyrazole ring allows for π-π stacking interactions with nucleobases or proteins.
These interactions may lead to conformational changes in target proteins, altering their function and contributing to the observed biological effects.
Case Study 1: Antimicrobial Efficacy
A study evaluating various pyrazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating a promising lead for further development.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound may trigger programmed cell death pathways.
Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(4-chloro-1H-pyrazol-1-yl)propanenitrile | Nitrile derivative | Moderate antimicrobial activity |
| 3-(4-chloro-1H-pyrazol-1-yl)methylbenzamide | Benzamide derivative | Significant anticancer activity |
The unique substitution pattern of this compound differentiates it from other pyrazole derivatives, potentially leading to distinct biological activities.
Q & A
Q. What are the common synthetic routes for preparing 3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanehydrazide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions:
Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds under reflux conditions (e.g., ethanol/acetic acid mixtures) .
Hydrazide Introduction : Reaction of the pyrazole intermediate with methyl propanoate derivatives, followed by hydrazinolysis to form the hydrazide moiety. Optimize pH and temperature to avoid side reactions .
Purification : Column chromatography or recrystallization (e.g., ethanol) to isolate the final compound. Monitor purity via TLC or HPLC .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation employs:
- X-ray Crystallography : For precise bond angles and dihedral angles (e.g., SHELX software for refinement ).
- Spectroscopy :
- NMR : and NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton shifts in DMSO-d6) .
- FT-IR : Peaks at ~3250 cm (N-H stretch) and ~1650 cm (C=O stretch) .
Q. What are the solubility challenges, and how can they be addressed?
- Methodological Answer : The compound’s poor aqueous solubility (due to hydrophobic pyrazole and methyl groups) can be mitigated by:
- Co-solvents : Use DMSO or ethanol-water mixtures.
- Derivatization : Introduce polar groups (e.g., sulfonate or amine) while retaining bioactivity .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer : Key factors include:
- Catalyst Selection : Lewis acids (e.g., ZnCl) to accelerate cyclocondensation .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) for better intermediate stability.
- Temperature Control : Maintain 60–80°C during hydrazide formation to minimize decomposition .
Q. How should contradictory spectroscopic data be resolved?
- Methodological Answer : Discrepancies (e.g., unexpected NMR splitting) require:
- Dynamic NMR Studies : To detect conformational exchange at varying temperatures.
- Computational Validation : Compare experimental spectra with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
- Crystallographic Cross-Verification : Validate tautomeric forms via X-ray diffraction .
Q. What experimental strategies elucidate the compound’s pharmacological mechanisms?
- Methodological Answer :
- Target Identification : Use affinity chromatography or SPR (surface plasmon resonance) to identify binding proteins .
- Enzyme Assays : Test inhibitory effects on enzymes (e.g., COX-2 or kinases) via spectrophotometric monitoring of substrate conversion .
- Molecular Dynamics Simulations : Study ligand-receptor interactions (software: GROMACS) to predict binding modes .
Q. How can researchers address inconsistencies in bioactivity data across studies?
- Methodological Answer : Potential causes and solutions:
- Impurity Effects : Re-purify the compound using preparative HPLC and re-test .
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time).
- Structural Analog Comparison : Test derivatives to isolate functional groups responsible for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
